

# Introduction: LBL1, a Small Molecule Targeting Nuclear Lamins

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## Compound of Interest

Compound Name: **LBL1**

Cat. No.: **B15601077**

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**LBL1** (Lamin-Binding Ligand 1) is a novel acylpyrroloquinazoline compound initially identified for its selective anticancer activity, particularly against breast cancer cells.<sup>[1]</sup> Contrary to any misconception of it being a protein, **LBL1** is a small molecule. Its significance stems from being the first-in-class small molecule ligand known to directly bind to nuclear lamins.<sup>[1][2]</sup> Lamins are type V intermediate filament proteins that form the nuclear lamina, a critical structural meshwork beneath the inner nuclear membrane that maintains the mechanical stability of the nucleus and participates in a host of cellular processes.<sup>[3][4]</sup> The discovery of **LBL1** has provided an invaluable chemical tool to probe the complex biology of lamins.<sup>[1]</sup>

## Primary Molecular Targets: The Nuclear Lamins

Through an unbiased chemoproteomics approach, **LBL1** was found to directly bind to several major nuclear lamin proteins.<sup>[4]</sup>

Identified Protein Targets:

- Lamin A (LA)
- Lamin C (LC)
- Lamin B1 (LB1)
- Lamin B2 (LB2)

Further investigation revealed that **LBL1**'s interaction with Lamin A is mediated by the coiled-coil domain.<sup>[4]</sup> Specifically, binding studies using truncated versions of Lamin A demonstrated that the minimal fragment required for optimal binding is LA(1–387), which includes the non-helical head domain and the entire coiled-coil rod domain.<sup>[4]</sup> This suggests that a functional assembly involving intermolecular interactions within this region is necessary for **LBL1** binding.<sup>[4]</sup>

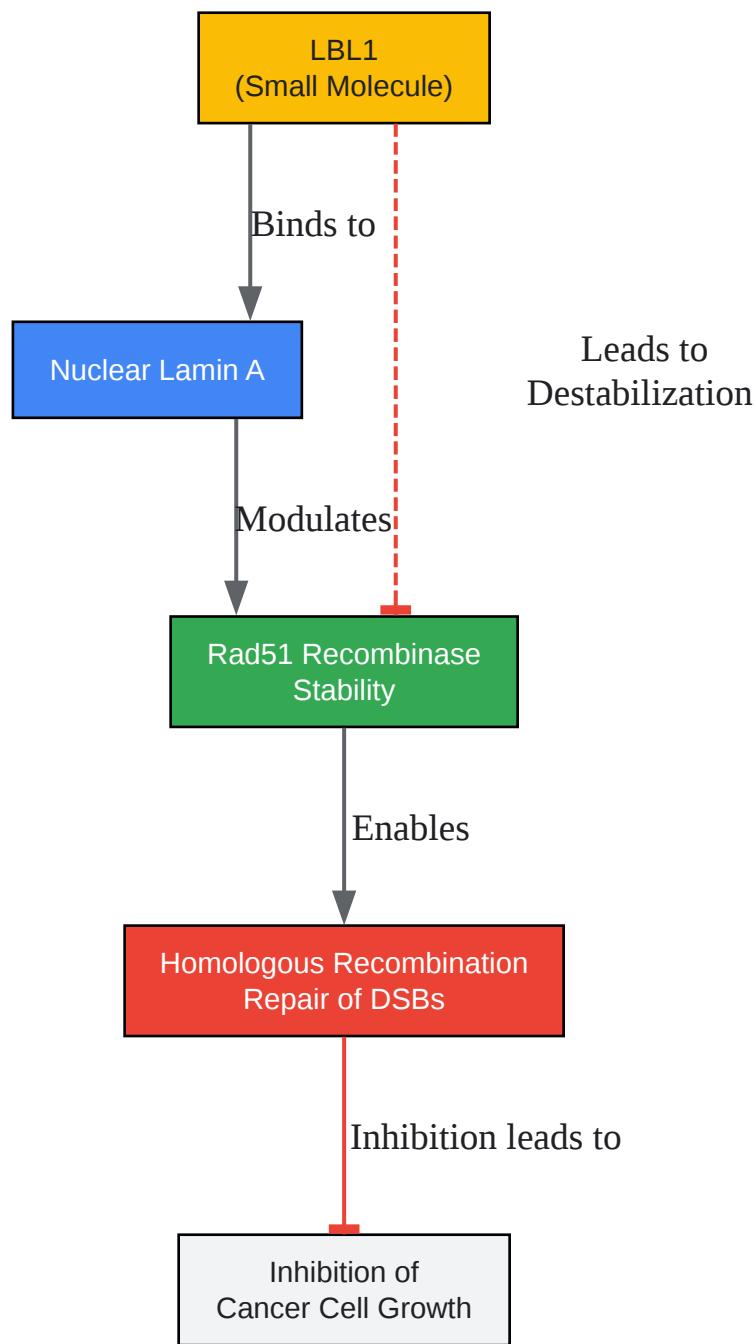
## Quantitative Analysis of the **LBL1**-Lamin Interaction

The binding affinity between **LBL1** and its target was quantified using a biophysical assay. A thermal shift assay (TSA) was employed to measure the change in the melting temperature (T<sub>m</sub>) of the Lamin A fragment LA(1–387) upon titration with **LBL1**. The dose-dependent shift in the melting temperature allowed for the calculation of the apparent dissociation constant (K<sub>d</sub>), providing a quantitative measure of the binding interaction.<sup>[4]</sup>

Ligand	Protein Target	Method	Apparent Dissociation Constant (K <sub>d</sub> )
LBL1	Lamin A (LA) fragment (1-387)	Thermal Shift Assay (TSA)	5.11 μM <sup>[4]</sup>

## Downstream Effects of **LBL1**-Lamin Interaction

The binding of **LBL1** to nuclear lamins, particularly Lamin A, initiates downstream cellular effects, most notably impacting DNA repair pathways. Lamin A is known to play a role in maintaining genome stability and facilitating the repair of DNA double-strand breaks (DSBs).<sup>[4]</sup> The interaction with **LBL1** was found to inhibit the homologous recombination (HR) pathway for DNA repair by affecting the stability of the DNA recombinase Rad51.<sup>[1]</sup>



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Caption: Proposed mechanism of **LBL1**'s anticancer activity.

## Key Experimental Methodologies

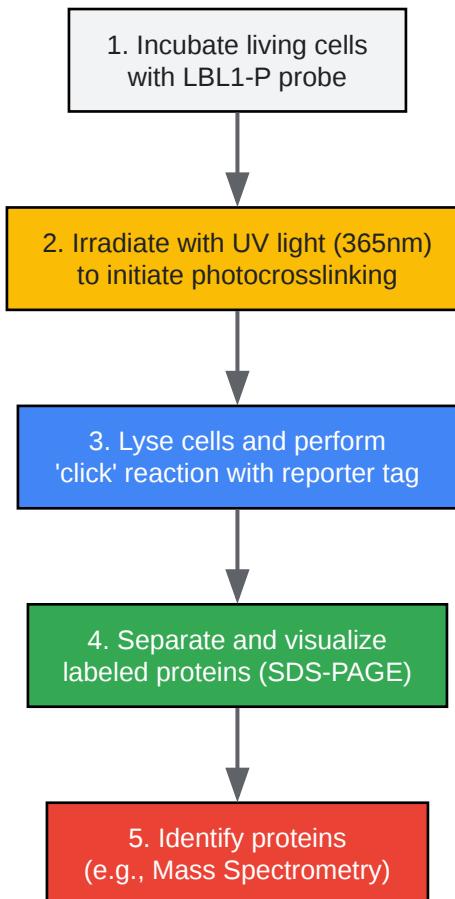
The identification of lamins as the direct molecular targets of **LBL1** was a multi-step process involving innovative chemical proteomics and subsequent validation assays.

## Target Identification via Photoaffinity Labeling

An unbiased chemical proteomics strategy was used to identify the direct binding partners of **LBL1** from the entire cellular proteome.[1]

- Probe Development: A clickable photoaffinity probe, **LBL1-P**, was synthesized. This probe contained three key functional groups:
  - The core acylpyrroloquinazoline structure for binding to the target protein.
  - A trifluoromethylidiazirine group, which upon UV irradiation (365 nm) forms a reactive carbene that covalently crosslinks to the binding protein.
  - A terminal alkyne group for "click chemistry." [1][3]
- Experimental Workflow:
  - Living cells were incubated with **LBL1-P**. A control group was co-incubated with excess **LBL1** as a competitor.
  - The cells were irradiated with UV light to initiate covalent crosslinking between **LBL1-P** and its direct protein targets.
  - The cell lysates were harvested, and a reporter tag (e.g., fluorescent azide or biotin-azide) was attached to the **LBL1-P**-protein conjugate via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction.
  - The labeled proteins were then identified using methods such as in-gel fluorescence scanning or mass spectrometry.[1]

## Workflow for LBL1 Target Identification

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## References

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